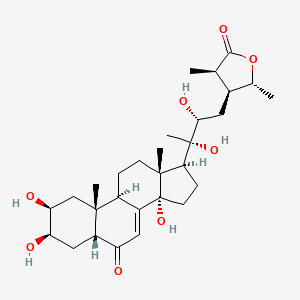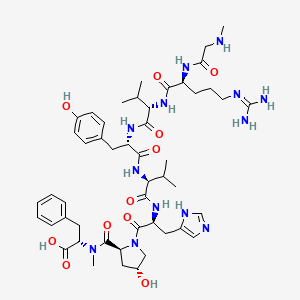
Shpmp-angiotensin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shpmp-angiotensin II is a synthetic peptide hormone that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. It is a potent vasoconstrictor, meaning it narrows blood vessels, thereby increasing blood pressure. This compound has been extensively studied for its therapeutic potential in treating conditions such as hypotension and shock .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Shpmp-angiotensin II is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the peptide is complete.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Shpmp-angiotensin II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Often used to break disulfide bonds within the peptide.
Substitution: Involves replacing one amino acid with another to study structure-activity relationships
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-function relationship of this compound .
Aplicaciones Científicas De Investigación
Shpmp-angiotensin II has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, including hypertension and heart failure.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations .
Mecanismo De Acción
Shpmp-angiotensin II exerts its effects by binding to angiotensin II receptors (AT1 and AT2) on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, leading to:
Vasoconstriction: Narrowing of blood vessels.
Aldosterone release: Increases sodium and water retention.
Sympathetic activation: Enhances the release of norepinephrine
Comparación Con Compuestos Similares
Similar Compounds
Angiotensin I: Precursor to angiotensin II, less potent.
Angiotensin III: Another active form, with different receptor affinities.
Angiotensin IV: Involved in cognitive functions and blood flow regulation
Uniqueness
Shpmp-angiotensin II is unique due to its high potency and specific receptor interactions, making it a valuable tool for both research and therapeutic applications. Its synthetic nature allows for precise modifications, enabling detailed studies of its structure-activity relationships .
Propiedades
Número CAS |
53819-93-5 |
|---|---|
Fórmula molecular |
C49H71N13O11 |
Peso molecular |
1018.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H71N13O11/c1-27(2)40(59-42(66)34(56-39(65)24-52-5)13-10-18-54-49(50)51)44(68)57-35(19-30-14-16-32(63)17-15-30)43(67)60-41(28(3)4)45(69)58-36(21-31-23-53-26-55-31)46(70)62-25-33(64)22-37(62)47(71)61(6)38(48(72)73)20-29-11-8-7-9-12-29/h7-9,11-12,14-17,23,26-28,33-38,40-41,52,63-64H,10,13,18-22,24-25H2,1-6H3,(H,53,55)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,60,67)(H,72,73)(H4,50,51,54)/t33-,34+,35+,36+,37+,38+,40+,41+/m1/s1 |
Clave InChI |
NDGCQRDOIWRPFJ-FNVUWGPDSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N(C)C(CC4=CC=CC=C4)C(=O)O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


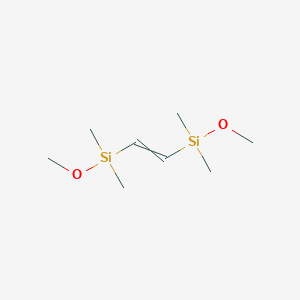
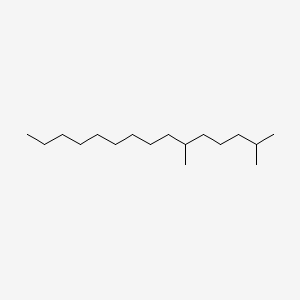
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
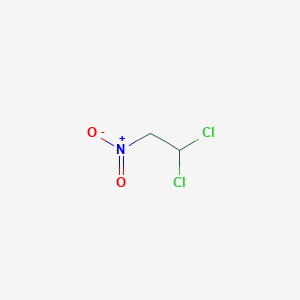
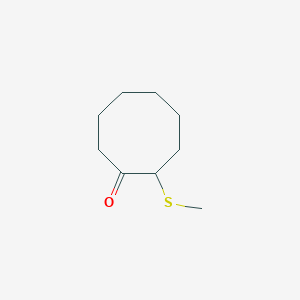
![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
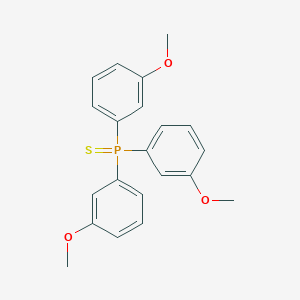
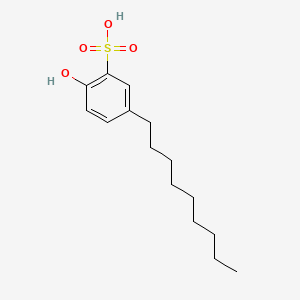
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
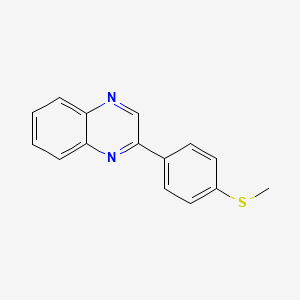


![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
